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Compound of Interest

Compound Name: 3,3-Diethyl-2-methylhexane

Cat. No.: B14550814 Get Quote

Abstract: This document provides a technical overview of the spectroscopic characteristics of

3,3-Diethyl-2-methylhexane. Due to the absence of publicly available experimental

spectroscopic data, this guide focuses on predicted data, standard experimental protocols for

relevant spectroscopic techniques, and a generalized workflow for spectroscopic analysis. The

information herein is intended to serve as a reference for researchers working with this or

structurally similar branched alkanes.

Introduction
3,3-Diethyl-2-methylhexane is a saturated acyclic hydrocarbon with the chemical formula

C₁₁H₂₄ and a molecular weight of 156.31 g/mol .[1] As a branched alkane, its structural

elucidation relies heavily on spectroscopic techniques such as Mass Spectrometry (MS),

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), and Proton Nuclear Magnetic Resonance

(¹H-NMR). This guide outlines the expected spectroscopic behavior and the methodologies

used to acquire such data.

Compound Details:

IUPAC Name: 3,3-diethyl-2-methylhexane

CAS Number: 61868-67-5[2]

Molecular Formula: C₁₁H₂₄[1]
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Molecular Weight: 156.31 g/mol [1]

SMILES: CCCC(CC)(CC)C(C)C[1]

Predicted Spectroscopic Data
As of the date of this publication, experimental Mass, ¹³C-NMR, and ¹H-NMR spectra for 3,3-
Diethyl-2-methylhexane are not available in public databases such as the NIST WebBook or

PubChem. The data presented below are predictions based on computational models and

empirical rules.

The ¹³C-NMR spectrum is predicted to show 11 unique signals, corresponding to the 11 carbon

atoms in the molecule, due to the absence of symmetry. The chemical shifts are estimated for a

standard deuterated chloroform (CDCl₃) solvent.

Table 1: Predicted ¹³C-NMR Chemical Shifts for 3,3-Diethyl-2-methylhexane

Carbon Atom Assignment
Predicted Chemical Shift
(ppm)

Multiplicity (Proton-
coupled)

C1 (CH₃) ~14.5 Quartet

C2 (CH) ~35.0 Doublet

C3 (C) ~42.0 Singlet

C4 (CH₂) ~25.0 Triplet

C5 (CH₂) ~23.0 Triplet

C6 (CH₃) ~14.0 Quartet

C1' (CH₂) ~28.0 Triplet

C2' (CH₃) ~9.0 Quartet

C1'' (CH₂) ~28.0 Triplet

C2'' (CH₃) ~9.0 Quartet

C2-Methyl (CH₃) ~16.0 Quartet
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Note: These values are predictions generated using established algorithms for alkane ¹³C-NMR

chemical shift prediction and should be used as a guide for experimental data interpretation.

The exact values may vary based on experimental conditions.

In an Electron Ionization Mass Spectrometry (EI-MS) experiment, 3,3-Diethyl-2-methylhexane
would undergo fragmentation. The molecular ion (M⁺) peak at m/z = 156 would likely be of low

abundance. Prominent peaks would be expected from the loss of alkyl fragments.

Table 2: Plausible Mass Spectrometry Fragments

m/z Value Plausible Fragment Ion Notes

156 [C₁₁H₂₄]⁺• Molecular Ion

127 [M - C₂H₅]⁺ Loss of an ethyl group

113 [M - C₃H₇]⁺ Loss of a propyl group

99 [M - C₄H₉]⁺ Loss of a butyl group

85 [C₆H₁₃]⁺
Cleavage at the quaternary

center

71 [C₅H₁₁]⁺ Further fragmentation

57 [C₄H₉]⁺
t-Butyl cation (stable) or

fragment

43 [C₃H₇]⁺ Isopropyl or propyl cation

29 [C₂H₅]⁺ Ethyl cation

Experimental Protocols
The following sections detail standardized methodologies for acquiring the spectroscopic data

discussed.

Electron Ionization (EI) is a hard ionization technique suitable for volatile, thermally stable

compounds like branched alkanes.
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Sample Introduction: The sample is introduced into the ion source via a gas chromatography

(GC) column for separation from any impurities, or directly using a heated probe if the

sample is pure. The source is maintained under a high vacuum (typically 10⁻⁵ to 10⁻⁸ torr).

[3]

Ionization: The gaseous sample molecules are bombarded with a beam of electrons,

typically accelerated to 70 electron volts (eV).[4][5] This energy is sufficient to knock a

valence electron from the molecule, forming a positively charged radical cation (molecular

ion, M⁺•).[4]

Fragmentation: The excess energy transferred during ionization causes the molecular ion to

fragment into smaller, characteristic ions and neutral radicals.

Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-

flight) which separates them based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier or similar detector records the abundance of each ion,

generating the mass spectrum.

Sample Preparation: Approximately 5-10 mg of 3,3-Diethyl-2-methylhexane is dissolved in

0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃). A small amount

of tetramethylsilane (TMS) may be added as an internal standard (0 ppm). The solution is

then transferred to a 5 mm NMR tube.

Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or

higher).

¹H-NMR Spectroscopy Protocol:

Acquisition: A standard one-pulse experiment is typically sufficient. Key parameters include a

30-45° pulse angle to allow for faster repetition, a spectral width of approximately 12-15 ppm,

and an acquisition time of 2-4 seconds.[2]

Relaxation Delay: A relaxation delay (d1) of 1-2 seconds is generally used. For quantitative

analysis, a longer delay (5x the longest T1) is necessary.
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Number of Scans: For a sample of this concentration, 8 to 16 scans are usually adequate to

achieve a good signal-to-noise ratio.

Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase

corrected, and baseline corrected. The spectrum is referenced to the TMS signal at 0.00

ppm.

¹³C-NMR Spectroscopy Protocol:

Acquisition: A standard proton-decoupled experiment is used to produce a spectrum with

single lines for each unique carbon atom.[6]

Parameters: A 90° pulse angle is often used, with a wider spectral width (e.g., 0-220 ppm).[7]

Decoupling: Broadband proton decoupling is applied during acquisition to collapse C-H

coupling and improve signal-to-noise via the Nuclear Overhauser Effect (NOE).[8]

Relaxation Delay: Due to the longer relaxation times of quaternary carbons, a relaxation

delay of 2-5 seconds is recommended.[7]

Number of Scans: A significantly higher number of scans (e.g., 128 to 1024 or more) is

required compared to ¹H-NMR due to the low natural abundance (1.1%) of the ¹³C isotope.[8]

Processing: Similar to ¹H-NMR, the FID is Fourier transformed and processed. The CDCl₃

solvent signal (triplet centered at ~77.16 ppm) is typically used for chemical shift calibration.

Workflow Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

small organic compound like 3,3-Diethyl-2-methylhexane.
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Caption: General workflow for spectroscopic analysis of an organic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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